![molecular formula C17H13N3OS B1194690 Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- CAS No. 216661-57-3](/img/structure/B1194690.png)

Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidin 3G ist eine heterocyclische Verbindung, die in den Bereichen der medizinischen Chemie und Materialwissenschaften große Aufmerksamkeit erregt hat. Diese Verbindung zeichnet sich durch ein kondensiertes Ringsystem aus, das aus einem Pyrazolring und einem Pyrimidinring besteht. Die einzigartigen Strukturmerkmale von Pyrazolo[1,5-a]pyrimidin 3G machen es zu einem vielseitigen Gerüst für die Entwicklung verschiedener funktioneller Materialien und Therapeutika.

Vorbereitungsmethoden

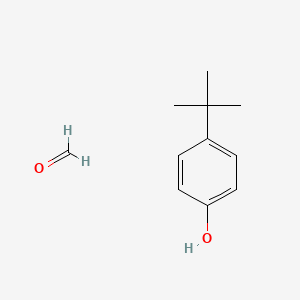

Synthesewege und Reaktionsbedingungen: Die Synthese von Pyrazolo[1,5-a]pyrimidin 3G beinhaltet typischerweise die Cyclokondensation von 5-Aminopyrazol mit verschiedenen 1,3-Biselektrophilen, wie z. B. β-Dicarbonylverbindungen . Diese Reaktion wird häufig unter milden Bedingungen durchgeführt, wobei Lösungsmittel wie Ethanol oder Methanol verwendet werden, und kann die Anwesenheit eines Katalysators wie Essigsäure oder p-Toluolsulfonsäure erfordern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Pyrazolo[1,5-a]pyrimidin 3G folgt ähnlichen Synthesewegen, wird jedoch für Skalierbarkeit und Reproduzierbarkeit optimiert. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: Pyrazolo[1,5-a]pyrimidin 3G unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile und elektrophile Substitutionsreaktionen sind üblich, mit Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid in Essigsäure.

Reduktion: Natriumborhydrid in Ethanol.

Substitution: Halogene in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von Pyrazolo[1,5-a]pyrimidin 3G, die unterschiedliche physikalische und chemische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Pyrazolo[1,5-a]pyrimidin 3G hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle und Materialien verwendet.

Medizin: Wird auf sein Potenzial als Antikrebsmittel und Kinaseinhibitor untersucht.

Industrie: Wird bei der Entwicklung von organischen Leuchtdioden und anderen optoelektronischen Anwendungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Pyrazolo[1,5-a]pyrimidin 3G beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Kinasen und anderen Enzymen. Die Verbindung kann die Aktivität dieser Zielstrukturen durch Bindung an ihre aktiven Zentren hemmen und so wichtige Signalwege stören, die an Zellproliferation und -überleben beteiligt sind . Dieser Mechanismus liegt seinen potenziellen therapeutischen Wirkungen bei der Krebsbehandlung und anderen Krankheiten zugrunde .

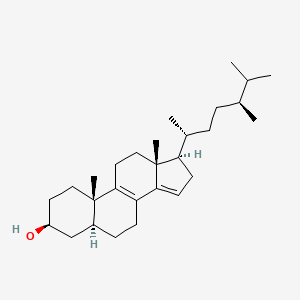

Ähnliche Verbindungen:

Pyrazolo[3,4-d]pyrimidin: Ein weiteres kondensiertes Ringsystem mit ähnlichen Strukturmerkmalen, aber unterschiedlichen elektronischen Eigenschaften.

Imidazo[1,2-a]pyrimidin: Teilt den Pyrimidinring, hat aber einen Imidazolring anstelle eines Pyrazolrings.

Einzigartigkeit: Pyrazolo[1,5-a]pyrimidin 3G zeichnet sich durch seine einzigartige Kombination von photophysikalischen Eigenschaften, synthetischer Zugänglichkeit und biologischer Aktivität aus. Seine Fähigkeit, sowohl als fluoreszierende Sonde als auch als Therapeutikum zu fungieren, macht es zu einer wertvollen Verbindung in verschiedenen Forschungsfeldern .

Wirkmechanismus

The mechanism of action of Pyrazolo[1,5-a]pyrimidine 3G involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting key signaling pathways involved in cell proliferation and survival . This mechanism underlies its potential therapeutic effects in cancer treatment and other diseases .

Vergleich Mit ähnlichen Verbindungen

Pyrazolo[3,4-d]pyrimidine: Another fused ring system with similar structural features but different electronic properties.

Imidazo[1,2-a]pyrimidine: Shares the pyrimidine ring but has an imidazole ring instead of a pyrazole ring.

Uniqueness: Pyrazolo[1,5-a]pyrimidine 3G stands out due to its unique combination of photophysical properties, synthetic accessibility, and biological activity. Its ability to act as both a fluorescent probe and a therapeutic agent makes it a valuable compound in various research fields .

Eigenschaften

IUPAC Name |

6-(4-methoxyphenyl)-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c1-21-15-4-2-12(3-5-15)14-8-18-17-16(9-19-20(17)10-14)13-6-7-22-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWLNACPIFKNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CSC=C4)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416191 | |

| Record name | KDR/Flk-1 Kinase Inhibitor IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216661-57-3 | |

| Record name | 6-(4-Methoxyphenyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216661-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Methoxyphenyl)-3-(3-thienyl)-pyrazolo(1,5-a)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216661573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KDR/Flk-1 Kinase Inhibitor IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-METHOXYPHENYL)-3-(3-THIENYL)-PYRAZOLO(1,5-A)PYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHX0K077F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methyl-4-benzofuro[3,2-d]pyrimidinyl)-3-piperidinecarboxylic acid ethyl ester](/img/structure/B1194610.png)

![3-[4-[bis(2-chloroethyl)amino]phenoxy]propanoic acid](/img/structure/B1194619.png)

![19-hydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one](/img/structure/B1194630.png)